molecular formula C10H12O2 B3385367 2-(2-methylphenyl)propanoic Acid CAS No. 62835-95-4

2-(2-methylphenyl)propanoic Acid

Cat. No.: B3385367
CAS No.: 62835-95-4
M. Wt: 164.2 g/mol
InChI Key: MQHULLOCAJMXJU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)propanoic acid, also known as α,2-dimethylphenylacetic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of propanoic acid where a methyl group is attached to the second carbon of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Mechanism of Action

Mode of Action

azalomyceticus . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound is involved in the catabolic pathway of the branched-chain amino acids (BCAA) L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylphenylacetonitrile with a suitable acid or base to form the corresponding acid. Another method includes the reaction of pinonic acid with bromine in water, which yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-Methylphenyl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(2-Methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, differentiating it from its isomers and other similar compounds .

Properties

IUPAC Name

2-(2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHULLOCAJMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62835-95-4
Record name 2-(2-methylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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